Physil chloride

Description

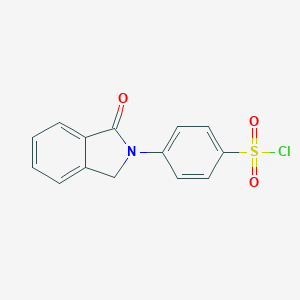

Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3S/c15-20(18,19)12-7-5-11(6-8-12)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWBLDDSBFCSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402801 | |

| Record name | 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114341-14-9 | |

| Record name | 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Phthalimidinyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry of Control: A Technical Guide to the Synthesis and Application of Thionyl Chloride

Abstract

Thionyl chloride (SOCl₂), a cornerstone reagent in modern synthetic chemistry, serves as a powerful and versatile chlorinating agent. Its utility is underscored by the clean reaction profiles it often affords, with byproducts that are gaseous and easily removed. This guide provides an in-depth exploration of thionyl chloride, from its initial discovery to contemporary synthesis and purification methodologies. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this pivotal chemical. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and address the critical safety considerations inherent in its handling.

A Historical Perspective: The Unveiling of a Reactive Asset

The journey to isolating pure thionyl chloride was a multi-step process in the mid-19th century. In 1849, French chemists Jean-François Persoz and Bloch, along with German chemist Peter Kremers, independently synthesized thionyl chloride for the first time by reacting phosphorus pentachloride with sulfur dioxide.[1] However, these initial products were impure, with both teams reporting the presence of phosphorus and an incorrect boiling point.

It was not until 1857 that the German-Italian chemist Hugo Schiff successfully isolated a pure sample. Through meticulous repeated fractional distillations, Schiff obtained a liquid with a boiling point of 82°C (close to the modern value of 74.6°C) which he named "Thionylchlorid".[1] The significance of thionyl chloride as a synthetic tool was further highlighted in 1859 when German chemist Georg Ludwig Carius demonstrated its utility in converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides.[1]

Synthesis of Thionyl Chloride: From Industrial Scale to Laboratory Bench

The synthesis of thionyl chloride can be approached through various routes, each with its own set of advantages and challenges. The choice of method often depends on the desired scale of production, available starting materials, and the required purity of the final product.

Industrial Production: The Sulfur Trioxide and Sulfur Dichloride Route

The primary industrial method for producing thionyl chloride involves the reaction of sulfur trioxide (SO₃) with sulfur dichloride (SCl₂).[1] This process is favored for its efficiency and the directness of the transformation.

Reaction: SO₃ + SCl₂ → SOCl₂ + SO₂

A laboratory adaptation of this industrial process involves the slow distillation of sulfur trioxide from oleum (fuming sulfuric acid) into a cooled flask containing sulfur dichloride.[1][2]

Experimental Protocol: Laboratory Synthesis from Oleum and Sulfur Dichloride

Objective: To synthesize thionyl chloride via the reaction of sulfur trioxide with sulfur dichloride.

Materials:

-

65% Oleum (H₂SO₄·xSO₃)

-

Sulfur dichloride (SCl₂)

-

Ice-water bath

-

Heating mantle

-

Distillation apparatus

-

Two-necked round-bottom flask

-

Pressure-equalizing dropping funnel

Procedure:

-

Set up a two-necked round-bottom flask containing sulfur dichloride in an ice-water bath.

-

In a separate distillation apparatus, gently heat the oleum to distill sulfur trioxide.

-

Slowly introduce the gaseous sulfur trioxide into the stirred, cooled sulfur dichloride. The reaction is exothermic and the temperature should be carefully controlled.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

The crude thionyl chloride is then purified by fractional distillation.

Causality of Experimental Choices:

-

Cooling the SCl₂: The reaction between SO₃ and SCl₂ is highly exothermic. Cooling the reaction vessel is crucial to prevent overheating, which can lead to the decomposition of thionyl chloride and the formation of unwanted byproducts.

-

Slow addition of SO₃: A slow, controlled addition of sulfur trioxide ensures that the reaction rate is manageable and prevents a dangerous buildup of heat.

-

Fractional Distillation: This is a critical step for separating the desired thionyl chloride (boiling point: 74.6°C) from unreacted starting materials and byproducts like sulfur dioxide.

Laboratory Synthesis: The Phosphorus Pentachloride Method

A common laboratory-scale synthesis of thionyl chloride utilizes the reaction of sulfur dioxide (SO₂) with phosphorus pentachloride (PCl₅).[3][4] While effective, this method also produces phosphorus oxychloride (POCl₃) as a byproduct, which must be separated by fractional distillation.

Reaction: SO₂ + PCl₅ → SOCl₂ + POCl₃

Experimental Protocol: Synthesis from Sulfur Dioxide and Phosphorus Pentachloride

Objective: To synthesize thionyl chloride by reacting sulfur dioxide with phosphorus pentachloride.

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Sulfur dioxide (SO₂) gas

-

Round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle

-

Fractional distillation apparatus

Procedure:

-

Place phosphorus pentachloride in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.

-

Pass a stream of dry sulfur dioxide gas over the phosphorus pentachloride. Initially, the solid PCl₅ will absorb the SO₂ and liquefy.[3]

-

Gently heat the reaction mixture to ensure all the phosphorus pentachloride dissolves and reacts.[3]

-

Once the reaction is complete, the resulting liquid mixture contains thionyl chloride and phosphorus oxychloride.

-

Separate the thionyl chloride from the phosphorus oxychloride (boiling point: 105.8°C) by careful fractional distillation.[4] A yield of approximately 50% can be expected.[3]

Causality of Experimental Choices:

-

Dry Sulfur Dioxide: Thionyl chloride reacts violently with water. Therefore, it is imperative to use dry sulfur dioxide to prevent the decomposition of the product and potential hazards.

-

Gentle Heating: Applying gentle heat helps to drive the reaction to completion by ensuring all the solid PCl₅ reacts.

-

Efficient Fractional Distillation: The boiling points of thionyl chloride (74.6°C) and phosphorus oxychloride (105.8°C) are sufficiently different to allow for separation by fractional distillation.[4] However, an efficient distillation column is necessary to achieve good separation and high purity of the thionyl chloride.

Diagram: Thionyl Chloride Synthesis Workflow (PCl₅ Method)

Sources

Introduction: The Indispensable Reagent in Modern Synthesis

An In-Depth Technical Guide to the Physical and Chemical Properties of Thionyl Chloride

Thionyl chloride (SOCl₂), a colorless to pale yellow, fuming liquid with a pungent, suffocating odor, is a cornerstone reagent in synthetic organic chemistry.[1][2][3][4] Its utility, particularly in the pharmaceutical and agrochemical industries, stems from its high reactivity and efficiency as a chlorinating agent.[3][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of thionyl chloride, with a focus on practical applications, reaction mechanisms, and safe handling. The discussion is framed from the perspective of a senior application scientist, aiming to provide not just data, but also insights into the causality behind its reactivity and the rationale for experimental choices.

Molecular Structure and Spectroscopic Profile

The thionyl chloride molecule exhibits a trigonal pyramidal geometry with Cₛ symmetry.[3] The sulfur atom is at the apex, bonded to an oxygen atom and two chlorine atoms, with a lone pair of electrons on the sulfur.[3] This structure is crucial to its reactivity, as the electrophilic nature of the sulfur atom is central to its chemical behavior.

Caption: Mechanism of Acyl Chloride Formation.

Disclaimer: This is a generalized procedure and must be adapted for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane) in the flask.

-

Addition of Thionyl Chloride: Slowly add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of thionyl chloride to the stirred solution via the dropping funnel. The reaction may be exothermic, so cooling in an ice bath may be necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction is typically complete within a few hours. [6]5. Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can then be purified by distillation or used directly in the next step.

Conversion of Alcohols to Alkyl Chlorides

Thionyl chloride is also widely used to convert alcohols to alkyl chlorides. [7][8]This reaction is often preferred over using concentrated HCl due to milder conditions and easier product isolation.

The mechanism of this reaction is highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine. [9]

-

In the absence of a base (Sₙi mechanism - Substitution Nucleophilic internal): The reaction proceeds with retention of stereochemistry. The alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chlorine is delivered from the same face, leading to retention of configuration.

-

In the presence of a base (e.g., pyridine) (Sₙ2 mechanism): The reaction proceeds with inversion of stereochemistry. [9]Pyridine deprotonates the intermediate, and the resulting chloride ion acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 fashion, leading to inversion of configuration. [10]

Caption: Mechanism of Alcohol Chlorination.

-

Setup: Use a similar flame-dried setup as for the acyl chloride synthesis.

-

Reagents: Place the alcohol in the flask, optionally dissolved in an anhydrous solvent.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath and slowly add thionyl chloride. For an Sₙ2 reaction with inversion, pyridine is typically used as the solvent or added as a reagent. [11]4. Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion.

-

Workup: Carefully quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkyl chloride, which can be further purified.

Other Important Reactions

Thionyl chloride is a versatile reagent that participates in a variety of other transformations, including:

-

Conversion of primary amides to nitriles (Von Braun amide degradation). [1]* Reaction with secondary amides to form imidoyl chlorides. [1]* Transformation of sulfinic acids into sulfinyl chlorides. [1]* Conversion of sulfonic acids to sulfonyl chlorides. [1]

Safe Handling, Storage, and Disposal

Thionyl chloride is a hazardous substance that requires strict safety precautions. It is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage. [12][13][14]

Handling

-

Always handle thionyl chloride in a well-ventilated chemical fume hood. [13][15]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or rubber), chemical safety goggles, a face shield, and a lab coat. [12][14][15][16]* Avoid inhalation of vapors or mists. [12][14]* Prevent contact with skin and eyes. [12][14]* Have an emergency eyewash station and safety shower readily accessible. [15][16]

Storage

-

Store thionyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, alcohols, and metals. [15][16][17]* Keep containers tightly closed and protected from moisture and light. [13][14][17][18]* Store in a locked cabinet or room. [13]

Disposal

-

Dispose of thionyl chloride and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [15]* Do not dispose of thionyl chloride down the drain. [12]* Small spills can be neutralized by slowly adding to a large excess of sodium bicarbonate or a mixture of soda ash and slaked lime.

Conclusion

Thionyl chloride is an exceptionally useful and versatile reagent in organic synthesis, indispensable for the preparation of acyl chlorides and alkyl chlorides. Its high reactivity, coupled with the convenient gaseous nature of its byproducts, makes it a preferred choice for many chlorination reactions. However, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. By appreciating the mechanistic nuances of its reactions and employing rigorous handling techniques, researchers can safely and effectively harness the synthetic power of this important chemical.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Vedantu. (n.d.). Thionyl Chloride: Properties, Uses & Reactions Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

ScienceDirect. (2025, November 9). Thionyl chloride: Significance and symbolism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 3). Thionyl chloride. Retrieved from [Link]

-

Filo. (2024, December 8). Alcohol react with thionyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thionyl Chloride | SOCl2 | CID 24386. PubChem. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

University of Wollongong. (2013, July 22). SOP 0079 - Thionyl Chloride - Standard Operating Procedures for Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, January 1). Using Thionyl Chloride with tertiary alcohol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

AIP Publishing. (n.d.). Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. Retrieved from [Link]

-

The Journal of Chemical Physics. (n.d.). Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

ResearchGate. (2023, August 7). Thionyl Chloride - A Versatile Reagent. Retrieved from [Link]

-

Hyperconjugation. (2024, January 12). Reaction of a primary alcohol with thionyl chloride, SOCl2. YouTube. Retrieved from [Link]

-

Chem.wisc.edu. (n.d.). THIONYL CHLORIDE. Retrieved from [Link]

-

Dr. James Norris. (2018, February 23). Reaction of alcohols with thionyl chloride. YouTube. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions. (1994). Microwave spectroscopic investigation of thionyl chloride, SOCl 2 : hyperfine constants and harmonic force field. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Thionyl chloride. Retrieved from [Link]

Sources

- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 2. Thionyl chloride | 7719-09-7 [chemicalbook.com]

- 3. Thionyl Chloride: Properties, Uses & Reactions Explained [vedantu.com]

- 4. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thionyl Chloride Manufacturer & Suppliers |ELRASA-TCl - Elchemy [elchemy.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thionyl chloride: Significance and symbolism [wisdomlib.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Alcohol react with thionyl chloride | Filo [askfilo.com]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. westliberty.edu [westliberty.edu]

- 15. drexel.edu [drexel.edu]

- 16. nj.gov [nj.gov]

- 17. westliberty.edu [westliberty.edu]

- 18. carlroth.com:443 [carlroth.com:443]

The Inner Workings of a Classic Transformation: A Technical Guide to Thionyl Chloride Chlorination

For researchers, medicinal chemists, and professionals in drug development, the conversion of alcohols and carboxylic acids to their corresponding chlorides is a foundational yet nuanced transformation. Among the arsenal of chlorinating agents, thionyl chloride (SOCl₂) stands out for its efficacy, reliability, and the intriguing mechanistic pathways it navigates. This guide provides an in-depth exploration of the core mechanisms of thionyl chloride, moving beyond simple reaction schemes to elucidate the "why" behind the experimental choices that dictate reaction outcomes, particularly concerning stereochemistry.

Thionyl Chloride: A Versatile Reagent for Chlorination

Thionyl chloride is a highly reactive inorganic compound widely used in organic synthesis to convert hydroxyl groups into chlorides.[1][2] Its preference over other reagents like phosphorus pentachloride often stems from the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl or acyl chloride.[1][3][4] This inherent irreversibility, driven by the escape of gaseous byproducts, pushes the reaction to completion.[3][4][5]

The Chlorination of Alcohols: A Tale of Three Mechanisms

The reaction of thionyl chloride with alcohols is not a one-size-fits-all process. The mechanistic pathway, and consequently the stereochemical outcome, is highly dependent on the substrate (primary, secondary, or tertiary alcohol) and the reaction conditions, most notably the presence or absence of a base like pyridine.[6][7][8]

The Sₙi Mechanism: Retention of Stereochemistry

When an alcohol, particularly a chiral secondary alcohol, is treated with thionyl chloride in the absence of a base and typically in a non-nucleophilic solvent like ether, the reaction often proceeds with retention of configuration .[1][6][9][10] This is attributed to the Sₙi (Substitution Nucleophilic internal) mechanism.[6][8][11]

The process begins with the alcohol attacking the electrophilic sulfur atom of thionyl chloride to form a protonated alkyl chlorosulfite intermediate. Following deprotonation, a key intermediate, the alkyl chlorosulfite, is formed.[3][9] In the Sₙi pathway, this intermediate collapses in a concerted fashion or through the formation of a tight ion pair.[6][9][12] The chloride, which is part of the leaving group, is delivered to the carbocationic center from the same face from which the leaving group departs.[9][12][13] This internal delivery of the nucleophile is the origin of the observed retention of stereochemistry.[9][10][11]

Caption: The Sₙi mechanism for the reaction of an alcohol with thionyl chloride, leading to retention of stereochemistry.

The Sₙ2 Mechanism: Inversion of Stereochemistry with Pyridine

The stereochemical outcome can be completely reversed to inversion of configuration by the addition of a tertiary amine, such as pyridine.[6][7][8][14] In the presence of pyridine, the mechanism switches to a classic Sₙ2 (Substitution Nucleophilic bimolecular) pathway.[8][15][16]

Pyridine serves two primary roles. First, it acts as a base to neutralize the HCl generated in the initial formation of the alkyl chlorosulfite.[17][18] More crucially, pyridine, being a good nucleophile, attacks the sulfur atom of the alkyl chlorosulfite intermediate.[8][19] This displaces a chloride ion, which is now free in the solution and no longer part of the leaving group. This "external" chloride ion then acts as the nucleophile, attacking the carbon atom from the backside in a typical Sₙ2 fashion, leading to inversion of the stereocenter.[6][8][15]

Caption: The Sₙ2 mechanism in the presence of pyridine, resulting in inversion of stereochemistry.

Reactivity of Primary, Secondary, and Tertiary Alcohols

-

Primary alcohols typically react with thionyl chloride via an Sₙ2-like mechanism, even in the absence of pyridine, leading to inversion of configuration.[5][8][20]

-

Secondary alcohols are where the choice of conditions is most critical, with the Sₙi (retention) or Sₙ2 (inversion) pathways being readily accessible.[5][8]

-

Tertiary alcohols can also react with thionyl chloride.[21] The reaction is thought to proceed through an Sₙ1-like mechanism due to the stability of the tertiary carbocation, which can lead to a mixture of products and potential elimination side reactions.[5]

| Substrate | Conditions | Predominant Mechanism | Stereochemical Outcome |

| Primary Alcohol | With or without Pyridine | Sₙ2-like | Inversion |

| Secondary Alcohol | No Base (e.g., in ether) | Sₙi | Retention |

| Secondary Alcohol | With Pyridine | Sₙ2 | Inversion |

| Tertiary Alcohol | Varies | Sₙ1-like | Racemization/Mixture |

Conversion of Carboxylic Acids to Acyl Chlorides

Thionyl chloride is also the reagent of choice for converting carboxylic acids to highly reactive acyl chlorides (acid chlorides).[4][22][23][24] This transformation is a cornerstone of organic synthesis, as acyl chlorides are versatile intermediates for the preparation of esters, amides, and other carbonyl derivatives.[22]

The mechanism commences with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[23][25] This forms a highly reactive chlorosulfite intermediate.[24] A chloride ion, either from the initial step or from another molecule of thionyl chloride, then attacks the carbonyl carbon.[22][25] The resulting tetrahedral intermediate collapses, expelling the chlorosulfite group, which readily decomposes into sulfur dioxide and a chloride ion, to yield the final acyl chloride.[4][22][25] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.[4][22]

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocols: Best Practices

Safety First: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[26][27][28][29] It is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[27] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[26][28][30]

Protocol: Chlorination of a Primary Alcohol (e.g., 1-Butanol to 1-Chlorobutane)

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, add anhydrous 1-butanol (1.0 eq) to a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise via an addition funnel. The reaction is exothermic and will generate HCl gas.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

-

Workup: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Protocol: Formation of an Acyl Chloride (e.g., Benzoic Acid to Benzoyl Chloride)

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add benzoic acid (1.0 eq) and an excess of thionyl chloride (2.0-3.0 eq), which can also serve as the solvent. A catalytic amount of DMF (a few drops) can be added.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure. The resulting benzoyl chloride can be further purified by vacuum distillation.

Conclusion

Thionyl chloride is a powerful and versatile reagent for the chlorination of alcohols and carboxylic acids. A thorough understanding of the underlying Sₙi, Sₙ2, and Sₙ1 mechanisms is paramount for controlling the stereochemical outcome of these reactions, a critical consideration in the synthesis of chiral molecules. By carefully selecting the reaction conditions, particularly the use of a base like pyridine, researchers can predictably steer the reaction towards either retention or inversion of configuration, showcasing the elegant subtlety of mechanistic organic chemistry.

References

-

Wikipedia. Sₙi. [Link]

-

chemeurope.com. Sₙi. [Link]

-

Quora. In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Stack Exchange. Using Thionyl Chloride with tertiary alcohol. [Link]

-

NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

D:\FIROZ\MATERIALS OF ALL TOPIC. 224 - Thionyl Chloride Reaction on Alcohol: S. [Link]

-

ReactionWeb.io. Alcohol + SOCl2. [Link]

-

Wikipedia. Thionyl chloride. [Link]

-

inchem.org. ICSC 1409 - THIONYL CHLORIDE. [Link]

-

brainly.com. [FREE] Explain the mechanism of SOCl₂ (thionyl chloride) for converting secondary alcohols to alkyl halides. [Link]

-

Chemistry LibreTexts. 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]

-

Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Lanxess. Thionyl chloride. [Link]

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

YouTube. Reaction with Thionyl Chloride. [Link]

-

Chemistry Stack Exchange. Stereochemistry of reaction of thionyl chloride and phosphorous pentachloride with alcohol. [Link]

-

Aakash Institute. Nucleophilic Substitution Reaction: Definition, Types, SN1, SN2, SNi, SNNGP, Practice problems and FAQs. [Link]

-

Read Chemistry. Reactions of Alcohols with Thionyl Chloride. [Link]

-

Chemistry Stack Exchange. Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? [Link]

-

OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]

-

National Institutes of Health. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. [Link]

-

Filo. Reaction of an alcohol with thionyl chloride in the presence of a tertiar... [Link]

-

OrgoSolver. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]

-

YouTube. Reaction of a primary alcohol with thionyl chloride, SOCl2. [Link]

-

Chemistry Stack Exchange. Why does pyridine make such a big change from SNi to SN2? [Link]

-

Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols? [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

-

YouTube. CHEM 222: Reaction of Alcohols with Thionyl Chloride. [Link]

-

Allen. Reaction OF Alcohol with Thionyl Chloride || SNi Mechanism. [Link]

-

YouTube. Reaction of alcohols with thionyl chloride. [Link]

-

Yufeng. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [Link]

-

Journal of the American Chemical Society. THE REACTION OF THIONYL CHLORIDE WITH ALLYLIC ALCOHOLS1a. [Link]

-

YouTube. Alcohol Reaction Inversion [Organic Chemistry] Smith 2018. [Link]

-

Reddit. Secondary alcohol to chloride conversion with SOCl2 doesn't work. [Link]

Sources

- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 2. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. readchemistry.com [readchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. reactionweb.io [reactionweb.io]

- 6. SNi - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. careerendeavour.com [careerendeavour.com]

- 10. brainly.com [brainly.com]

- 11. SNi [chemeurope.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. quora.com [quora.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. m.youtube.com [m.youtube.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

- 26. westliberty.edu [westliberty.edu]

- 27. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 28. bionium.miami.edu [bionium.miami.edu]

- 29. lanxess.com [lanxess.com]

- 30. nj.gov [nj.gov]

The Genesis of a Cornerstone Reagent: An In-depth Technical Guide to the Early Research and History of Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Transformative Potential

Thionyl chloride (SOCl₂), a colorless, pungent liquid, is a cornerstone reagent in modern organic synthesis, indispensable for the preparation of a vast array of chemical intermediates.[1][2][3] Its journey from a 19th-century laboratory curiosity to an industrial workhorse is a compelling narrative of chemical discovery, mechanistic elucidation, and the gradual development of safe handling practices. This guide provides an in-depth exploration of the early research and history of thionyl chloride, offering researchers and drug development professionals a foundational understanding of this pivotal molecule. By examining its origins, we can better appreciate the causality behind its versatile applications and the critical importance of the safety protocols that govern its use today.

Part 1: The Dawn of Thionyl Chloride: Discovery and Early Synthesis

The mid-19th century was a period of fervent discovery in the world of chemistry, with new compounds and reactions being reported at a remarkable pace. It was in this vibrant scientific landscape that thionyl chloride first emerged, not from a single definitive discovery, but through the independent and nearly simultaneous work of several chemists in 1849.

Independent Discovery and the Challenge of Purity

In 1849, the French chemists Jean-François Persoz and a colleague referred to as Bloch, along with the German chemist Peter Kremers, independently synthesized thionyl chloride for the first time.[1][2][4] Their method of choice was the reaction of phosphorus pentachloride (PCl₅) with sulfur dioxide (SO₂).

However, the initial products were far from pure. Both Persoz and Kremers reported that their synthesized liquid contained phosphorus, a testament to the challenges of separation and purification in that era.[1][4] Kremers further mischaracterized the compound by recording its boiling point as 100 °C, a significant deviation from the now-accepted value of 74.6 °C.[1][4] These early struggles highlight the nascent state of analytical and purification techniques in 19th-century chemistry.

It was not until 1857 that the German-Italian chemist Hugo Schiff successfully purified thionyl chloride.[1][4] Through a meticulous process of repeated fractional distillations, Schiff was able to isolate a liquid with a boiling point of 82 °C (still slightly off by modern standards but a significant improvement) and correctly identified it as "Thionylchlorid".[1][4]

Early Synthesis Protocols: A Glimpse into 19th-Century Experimental Chemistry

While the full, detailed experimental protocols from the original 1849 publications are not readily accessible, the general approach involved the direct reaction of phosphorus pentachloride with sulfur dioxide. The reaction can be represented by the following equation:

PCl₅ + SO₂ → SOCl₂ + POCl₃

Experimental Protocol: Conceptual Early Synthesis of Thionyl Chloride

-

Reactant Preparation: A measured quantity of phosphorus pentachloride is placed in a retort or a similar glass apparatus suitable for heating and distillation.

-

Introduction of Sulfur Dioxide: A stream of dry sulfur dioxide gas is passed over the phosphorus pentachloride.

-

Reaction Initiation: Gentle heating is applied to the reaction vessel to initiate and sustain the reaction. The solid phosphorus pentachloride would gradually liquefy as it reacts.[5]

-

Distillation and Purification: The resulting liquid mixture, containing thionyl chloride and phosphorus oxychloride (POCl₃), is then subjected to fractional distillation to separate the components based on their different boiling points (SOCl₂: 74.6 °C, POCl₃: 105.8 °C).[5]

This early method, though effective, was hampered by the formation of by-products, making the purification process crucial.[6] Later, more efficient industrial methods would be developed, such as the reaction of sulfur trioxide with sulfur dichloride.[7]

Table 1: Physical Properties of Thionyl Chloride and Key Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Thionyl Chloride | SOCl₂ | 118.97 | 74.6 |

| Phosphorus Pentachloride | PCl₅ | 208.24 | 167 (sublimes) |

| Sulfur Dioxide | SO₂ | 64.07 | -10 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 105.8 |

Part 2: The Emergence of a Synthetic Workhorse: Foundational Applications

The true potential of thionyl chloride as a synthetic tool was first recognized in 1859 by the German chemist Georg Ludwig Carius.[1] He noted its utility in converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides, two of the most fundamental transformations in organic chemistry.[1]

Conversion of Carboxylic Acids to Acyl Chlorides

The conversion of a carboxylic acid to a more reactive acyl chloride is a gateway to a multitude of other functional groups, including esters, amides, and anhydrides.[8][9] Thionyl chloride quickly became the reagent of choice for this transformation due to a significant advantage: the by-products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.[2][3]

Reaction: RCOOH + SOCl₂ → RCOCl + SO₂ + HCl

Mechanism: A Stepwise Transformation

The mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. This forms a highly reactive intermediate which then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl.

Experimental Protocol: A Generalized Early Procedure for Acyl Chloride Synthesis

-

Reaction Setup: The carboxylic acid is placed in a flask equipped with a reflux condenser.

-

Reagent Addition: An excess of thionyl chloride is slowly added to the carboxylic acid. The reaction is often performed in an inert solvent.

-

Reaction Progression: The mixture is gently heated to reflux to drive the reaction to completion. The evolution of SO₂ and HCl gas is observed.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, leaving the acyl chloride product, which can be further purified by distillation under reduced pressure.

Conversion of Alcohols to Alkyl Chlorides: The Darzens Halogenation

The conversion of alcohols to alkyl chlorides is another cornerstone transformation facilitated by thionyl chloride.[3] This reaction is particularly valuable as it converts a poor leaving group (-OH) into a good leaving group (-Cl).

A significant advancement in this area was the Darzens halogenation , first reported by Auguste Georges Darzens in 1911.[6] This method involves the treatment of an alcohol with thionyl chloride in the presence of a tertiary amine, such as pyridine.[1][6] The addition of the base was found to be crucial for achieving high yields and preventing side reactions, especially with sensitive alcohols.[6]

Reaction: ROH + SOCl₂ --(Pyridine)--> RCl + SO₂ + HCl

Mechanistic Insights: The Sₙi and Sₙ2 Pathways

The mechanism of the reaction of alcohols with thionyl chloride is a classic example of competing reaction pathways, primarily the Sₙi (internal nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) mechanisms.

-

Sₙi Mechanism (retention of stereochemistry): In the absence of a base, the alcohol reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate can then collapse, with the chloride being delivered from the same face, leading to retention of stereochemistry.

-

Sₙ2 Mechanism (inversion of stereochemistry): In the presence of a base like pyridine, the pyridine reacts with the alkyl chlorosulfite intermediate. The liberated chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 fashion, resulting in an inversion of stereochemistry.

Diagram 1: Competing Mechanisms in the Chlorination of Alcohols with Thionyl Chloride.

Part 3: Historical Perspective on Safety and Handling

The highly reactive nature of thionyl chloride means that from its earliest use, it posed significant hazards.[4] Its violent reaction with water to produce corrosive and toxic gases (HCl and SO₂) necessitates careful handling.[10]

Early Laboratory Practices and the Evolution of Safety

In the 19th century, laboratory safety practices were rudimentary compared to modern standards. Fume hoods were not commonplace, and personal protective equipment was minimal. Chemists of that era relied heavily on experience, caution, and good ventilation. The pungent, suffocating odor of thionyl chloride and its decomposition products would have served as a stark and immediate warning of its presence.[10]

Historical accounts of laboratory accidents specifically involving thionyl chloride from the 19th century are not well-documented in readily available sources. However, the general dangers of working with corrosive and reactive chemicals were known. The development of modern safety protocols, including the mandatory use of fume hoods, safety goggles, and chemical-resistant gloves, has been a gradual process informed by countless incidents with a wide range of hazardous substances.

Modern Safety Imperatives Rooted in Historical Understanding

Today, thionyl chloride is recognized as a toxic and corrosive substance.[5][10] It is listed under the Chemical Weapons Convention due to its potential use in the production of chemical warfare agents.[4][11] This underscores the importance of the stringent safety measures that are now standard practice.

Table 2: Key Safety Considerations for Thionyl Chloride

| Hazard | Consequence | Precaution |

| Reactivity with Water | Violent reaction, release of toxic HCl and SO₂ gas. | Store in a dry environment, avoid contact with moisture. |

| Corrosivity | Severe burns to skin and eyes. | Wear appropriate personal protective equipment (gloves, goggles, lab coat). |

| Toxicity | Inhalation can cause respiratory irritation and pulmonary edema. | Always handle in a well-ventilated fume hood. |

Diagram 2: Timeline of Early Milestones in Thionyl Chloride Research.

Conclusion: A Legacy of Versatility and Caution

The early history of thionyl chloride is a microcosm of the evolution of organic chemistry itself. From its challenging initial synthesis and purification to the elucidation of its fundamental reactivity and the development of safer handling practices, the story of thionyl chloride is one of scientific ingenuity and a growing awareness of the power and peril of chemical reagents. For today's researchers, understanding this history provides not only a deeper appreciation for this indispensable synthetic tool but also a crucial reminder of the importance of rigorous technique and unwavering attention to safety that has been passed down through generations of chemists.

References

-

Thionyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

-

Darzens halogenation - Wikipedia. (n.d.). Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Thionyl chloride - Lanxess. (2015, August). Retrieved from [Link]

-

Thionyl chloride - Organic Chemistry II Key Term - Fiveable. (n.d.). Retrieved from [Link]

-

Thionyl chloride. (n.d.). Retrieved from [Link]

-

SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. (2013, July 22). Retrieved from [Link]

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (n.d.). Retrieved from [Link]

-

Preparation of thionyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]

-

thionyl chloride. (n.d.). Retrieved from [Link]

-

Thionyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Georges Darzens (1867–1954) – Organic Chemistry & Perfumery Pioneer — Scentspiracy [scentspiracy.com]

- 2. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 3. Darzens Reaction [organic-chemistry.org]

- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 5. actylislab.com [actylislab.com]

- 6. Darzens halogenation - Wikipedia [en.wikipedia.org]

- 7. Annalen der Chemie – Wikisource [de.wikisource.org]

- 8. Darzens reaction - Wikipedia [en.wikipedia.org]

- 9. Annalen der Chemie und Pharmacie - Justus Freiherr von Liebig - Google Books [books.google.com]

- 10. lanxess.com [lanxess.com]

- 11. drexel.edu [drexel.edu]

Thionyl Chloride (SOCl₂): A Technical Guide to Decomposition Pathways, Product Hazards, and Analytical Methodologies

Introduction: The Dual Nature of Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly reactive and versatile inorganic compound, indispensable in many areas of chemical synthesis.[1] As a colorless to pale yellow liquid with a sharp, pungent odor, it is most recognized for its role as a premier chlorinating agent, efficiently converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides.[2][3] This reactivity, however, is a double-edged sword. The same properties that make it a valuable reagent also render it hazardous, primarily due to its propensity to decompose, often violently, in the presence of water or at elevated temperatures. Understanding the mechanisms of this decomposition, the nature of the resulting products, and their associated hazards is paramount for ensuring safety and experimental integrity in the laboratory.

This guide provides an in-depth technical overview of the decomposition of thionyl chloride, intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of hazards to explain the chemical causality behind its reactivity, offering practical, field-proven insights into its handling, analysis, and the mitigation of risks associated with its decomposition products.

Part 1: Mechanisms of Thionyl Chloride Decomposition

The instability of thionyl chloride is primarily manifested through two key pathways: hydrolysis and thermal decomposition. Both pathways lead to the formation of corrosive and toxic gaseous products.

Hydrolytic Decomposition: A Violent Reaction with Water

Thionyl chloride reacts exothermically and often violently with water, including atmospheric moisture, to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][4]

Overall Reaction: SOCl₂(l) + H₂O(l) → SO₂(g) + 2HCl(g)

The extreme reactivity is a critical safety consideration, as even small amounts of moisture can lead to a rapid evolution of toxic and corrosive gases, potentially causing pressure buildup in sealed containers.

Causality of Reactivity: The high electrophilicity of the sulfur atom in SOCl₂ makes it highly susceptible to nucleophilic attack by water. The reaction proceeds through a chlorosulfite intermediate which then decomposes. Computational studies using Density Functional Theory (DFT) have elucidated the molecular pathways, showing that the presence of additional water molecules can significantly catalyze the reaction by lowering the activation energy.[5] This catalytic effect underscores why even trace amounts of moisture must be rigorously excluded when handling thionyl chloride for synthetic purposes.

Thermal Decomposition: Instability at Elevated Temperatures

Thionyl chloride begins to decompose slowly at its boiling point (74.6 °C) and more rapidly at temperatures above 140 °C.[1] This decomposition pathway is distinct from hydrolysis and yields a different set of hazardous products: sulfur dioxide (SO₂), elemental chlorine (Cl₂), and disulfur dichloride (S₂Cl₂).[1]

Overall Reaction: 2SOCl₂(l) → SO₂(g) + Cl₂(g) + S₂Cl₂(l)

Recent studies have highlighted the role of the sulfinyl chloride (ClSO) radical as a key intermediate in this process.[6] The bond energy of the Cl-S bond in this radical was found to be significantly higher than previously estimated, suggesting that the ClSO radical is more stable and plays a more significant role in the decomposition kinetics than once thought.[6] This insight is crucial for modeling chemical processes involving thionyl chloride at high temperatures, such as in certain industrial applications or battery systems.

Part 2: Hazard Analysis of Decomposition Products

A comprehensive risk assessment requires a thorough understanding of the hazards posed not only by thionyl chloride itself but also by each of its decomposition products. The acute toxicity and occupational exposure limits for these substances are summarized below.

| Compound | Formula | Primary Hazards | Oral LD₅₀ (Rat) | Inhalation LC₅₀ (Rat) | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | NIOSH IDLH |

| Thionyl Chloride | SOCl₂ | Corrosive, Toxic, Lachrymator, Water-Reactive | 324 mg/kg[7] | 500 ppm (1 hr) | C 1 ppm | C 1 ppm | C 0.2 ppm | 10 ppm |

| Sulfur Dioxide | SO₂ | Toxic, Irritant | N/A | 2520 ppm (1 hr)[8][9] | 5 ppm[10] | 2 ppm[11] | 0.25 ppm (STEL)[10] | 100 ppm[11] |

| Hydrogen Chloride | HCl | Corrosive, Toxic, Irritant | 238-277 mg/kg[12] | 3124 ppm (1 hr)[1][13] | C 5 ppm | C 5 ppm | C 2 ppm | 50 ppm |

| Chlorine | Cl₂ | Toxic, Oxidizer, Corrosive | N/A | 293 ppm (1 hr) | C 1 ppm | 0.5 ppm | 0.1 ppm | 10 ppm |

| Disulfur Dichloride | S₂Cl₂ | Corrosive, Toxic, Lachrymator, Water-Reactive | 132 mg/kg[7] | 150 ppm (mouse)[7] | 1 ppm[14] | C 1 ppm[14] | C 1 ppm | 5 ppm[14] |

Data compiled from various sources.[1][4][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] N/A - Not Applicable (for gases/vapors). C - Ceiling limit. STEL - Short-Term Exposure Limit.

Expert Insights on Hazard Mitigation: The primary route of exposure to thionyl chloride and its decomposition products is inhalation. The immediate and severe irritant properties of HCl and SO₂ often provide adequate warning, but high concentrations can overwhelm the senses and cause severe, delayed-onset pulmonary edema.[2][15] Chlorine gas is a potent respiratory irritant, and disulfur dichloride is both corrosive and toxic. Therefore, all manipulations must be conducted within a certified and properly functioning chemical fume hood. The causality is clear: engineering controls are the most reliable method to prevent exposure because they remove the hazard at the source, a principle that forms the basis of the hierarchy of controls in laboratory safety.

Part 3: Experimental Protocols for Analysis and Safe Handling

The following protocols are designed to provide a self-validating framework for the analysis and safe neutralization of thionyl chloride. The inclusion of specific analytical steps allows for the verification of decomposition and ensures the efficacy of neutralization procedures.

Protocol: In-Situ Monitoring of Hydrolytic Decomposition via FTIR Spectroscopy

This protocol describes a method for qualitatively and semi-quantitatively monitoring the gas-phase hydrolysis of thionyl chloride. This is particularly useful for understanding reaction kinetics or verifying the inertness of an atmosphere.

Methodology Rationale: Fourier Transform Infrared (FTIR) spectroscopy is an ideal technique for this analysis because both the reactant (SOCl₂) and the gaseous products (SO₂ and HCl) have distinct and strong absorption bands in the mid-infrared region, allowing for simultaneous, real-time monitoring.[27][28][29]

Step-by-Step Protocol:

-

System Preparation: Assemble a sealed gas cell with IR-transparent windows (e.g., KBr or ZnSe). Ensure the entire apparatus, including gas lines, is scrupulously dried by heating under vacuum or purging with a dry inert gas (e.g., Nitrogen or Argon) to remove all traces of moisture.

-

Background Spectrum: Collect a background IR spectrum of the empty, sealed gas cell filled with the dry inert gas. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any signals from the apparatus itself.

-

Introduction of Thionyl Chloride: Carefully inject a known, small quantity of volatile thionyl chloride into the gas cell. Allow the vapor to equilibrate.

-

Initial Spectrum: Immediately acquire an IR spectrum of the SOCl₂ vapor in the inert atmosphere. Key vibrational frequencies for SOCl₂ are readily identifiable.[30]

-

Initiation of Hydrolysis: Inject a controlled amount of water vapor or humid air into the gas cell.

-

Time-Resolved Data Acquisition: Begin acquiring spectra at regular time intervals (e.g., every 30-60 seconds).

-

Data Analysis: Monitor the decrease in the intensity of the characteristic SOCl₂ absorption peaks and the simultaneous increase in the peaks corresponding to SO₂ and HCl.[27][31] The 2:1 molar ratio of HCl to SO₂ can be confirmed by comparing the integrated areas of their respective absorption bands, validating the stoichiometry of the hydrolysis reaction.

Protocol: Analysis of Thermal Decomposition Products by GC-MS

This protocol outlines a method for identifying the products of thermal decomposition, which is essential for quality control of aged thionyl chloride samples or for studying its high-temperature chemistry.

Methodology Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Pyrolysis-GC-MS, in particular, allows for the controlled thermal decomposition of a sample followed by immediate analysis of the resulting products.[32] For routine analysis, direct injection of a solution can identify impurities like S₂Cl₂.

Step-by-Step Protocol:

-

Sample Preparation: For aged samples, dilute a small aliquot of the thionyl chloride in a dry, inert, and volatile solvent (e.g., anhydrous dichloromethane or hexane). This is a crucial safety step to manage the reactivity and control the amount of sample injected. Derivatization with an alcohol, such as propanol, can also be employed to create more stable derivatives for analysis.[32][33]

-

Instrumentation Setup:

-

GC: Use a column suitable for reactive, non-polar compounds (e.g., a ZB-624 column).[34] Set the injector temperature to a level that ensures volatilization without inducing excessive on-column decomposition (e.g., 200-220°C).[21][34]

-

MS: Operate in electron ionization (EI) mode. The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum (fingerprint) for each.

-

-

Injection and Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The temperature program of the GC oven will separate the components based on their boiling points and interactions with the column's stationary phase. Expected elution order would generally be Cl₂ (if detectable), SO₂, SOCl₂, S₂Cl₂.

-

Data Analysis and Identification:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Compare the mass spectrum of each peak to a reference library (e.g., NIST) to confirm the identity of the compounds. The presence of peaks corresponding to SO₂, Cl₂, and S₂Cl₂ confirms thermal decomposition.

-

Quantification can be achieved by creating a calibration curve using certified standards for each decomposition product.

-

Protocol: Safe Quenching and Neutralization of Excess Thionyl Chloride

This protocol provides a validated method for safely destroying excess or waste thionyl chloride. The procedure is designed to control the highly exothermic hydrolysis reaction.

Methodology Rationale: The principle is to perform a controlled hydrolysis reaction at low temperature, followed by neutralization of the acidic products. Adding the reactive thionyl chloride to a large excess of a basic solution, rather than the other way around, is the cornerstone of this procedure. This ensures that the reactive agent is always the limiting reagent, preventing a runaway reaction.

Step-by-Step Protocol:

-

Prepare Quenching Solution: In a fume hood, prepare a large beaker containing a cold (~0-5 °C), vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[13] An ice bath is essential to manage the heat generated. The choice of a weak base like sodium bicarbonate provides an additional layer of safety by reacting with the generated HCl to produce CO₂ gas, which helps to agitate the solution but must be managed to avoid excessive foaming.

-

Slow Addition: Using a dropping funnel or by carefully pipetting, add the excess thionyl chloride dropwise to the cold, stirred basic solution. Crucial Causality: This slow, controlled addition ensures that the heat generated by the exothermic reaction can be effectively dissipated by the ice bath and the bulk of the solution, preventing boiling and splashing of the corrosive mixture.[13]

-

Monitor Reaction: Observe the gas evolution (CO₂ if using bicarbonate, HCl and SO₂ being scrubbed). Continue stirring for a significant period after the addition is complete to ensure all the thionyl chloride has reacted.

-

Verify Neutralization: Once the reaction has subsided, check the pH of the aqueous solution using litmus paper or a pH meter. The pH should be neutral or slightly basic.[13] If it remains acidic, add more base until neutralization is complete. This verification step is what makes the protocol a self-validating system.

-

Disposal: The final neutralized aqueous solution can be disposed of in accordance with local environmental regulations for hazardous waste.

Conclusion

Thionyl chloride is a reagent of immense synthetic utility, but its safe and effective use demands a deep, mechanistic understanding of its potential for decomposition. Both hydrolysis and thermal degradation pathways produce highly toxic and corrosive byproducts that pose significant risks to researchers. By comprehending the chemical principles that drive this reactivity, professionals can implement robust safety protocols founded on controlling reaction conditions and verifying outcomes through analytical methods. The experimental frameworks provided in this guide for FTIR and GC-MS analysis, coupled with the validated procedure for safe neutralization, offer a comprehensive approach to managing the lifecycle of thionyl chloride in a research and development setting. Ultimately, a commitment to scientific integrity and a thorough understanding of the underlying chemistry are the most critical tools for mitigating the hazards associated with this powerful and essential chemical.

References

-

OECD SIDS. (2002). HYDROGEN CHLORIDE CAS N°: 7647-01-0. UNEP Publications. [Link]

-

Johnson, T. J., Disselkamp, R. S., Su, Y. F., Fellows, R. J., Alexander, M. L., & Driver, C. J. (2003). Gas-Phase Hydrolysis of SOCl2 at 297 and 309 K: Implications for Its Atmospheric Fate. The Journal of Physical Chemistry A, 107(32), 6183–6190. [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Chlorine. U.S. Department of Health and Human Services. [Link]

-

Zasovskaya, M. A., & Zasovskiy, I. A. (2019). Molecular pathways of SOCl2 hydrolysis within mono- and diaqua complexes. A quantum chemical study. ResearchGate. [Link]

-

Teck Metals Ltd. (2018). Safety Data Sheet: Sulphur Dioxide. [Link]

-

Wikipedia. (n.d.). Thionyl chloride. [Link]

-

PubChem. (n.d.). Thionyl Chloride. National Institutes of Health. [Link]

-

Chen, C. H., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 163(16), 164311. [Link]

-

Sciencemadness Wiki. (2025). Thionyl chloride. [Link]

-

NIOSH. (1994). Sulfur monochloride - IDLH. Centers for Disease Control and Prevention. [Link]

-

Hess Corporation. (n.d.). Safety Data Sheet: Sulfur. [Link]

-

Salt Lake City Public Utilities. (n.d.). Chlorine - SAFETY DATA SHEET. [Link]

-

Cooper Natural Resources. (2019). HYDROCHLORIC ACID (HCl) < 37%. [Link]

-

Molbase. (n.d.). Disulfur Dichloride. [Link]

-

Scotland, K. M., Vreugdenhil, A. J., & Shetranjiwalla, S. (2024). The reaction of thionyl chloride with β amino alcohols: A computational investigation... Canadian Journal of Chemistry. [Link]

-

NIOSH. (1994). Sulfur dioxide - IDLH. Centers for Disease Control and Prevention. [Link]

-

National Research Council (US) Committee on Toxicology. (1984). Sulfur Dioxide Acute Exposure Guideline Levels. National Academies Press (US). [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfur Dioxide. [Link]

-

National Research Council (US) Committee on Toxicology. (1999). ACUTE TOXICITY OF HYDROGEN CHLORIDE. In Assessment of Exposure-Response Functions for Rocket-Emission Toxicants. National Academies Press (US). [Link]

-

Chen, C. H., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Thionyl Chloride. [Link]

-

INEOS Group. (n.d.). Safety Data Sheet SULFUR DIOXIDE. [Link]

-

National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Sulfur Dioxide. In Toxicological Profile for Sulfur Dioxide. [Link]

-

Manivannan, M., Ilayaraja, P., & Parthiban, P. (2023). GC–MS method for the quantification of potential genotoxic thionyl chloride impurity in Teneligliptin drug substance. Materials Today: Proceedings. [Link]

-

Chemtrade Logistics. (2017). Safety Data Sheet: Sulfur Dioxide. [Link]

-

Ahonen, S., & Kuitunen, M. L. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2265-2273. [Link]

-

Martz, D. E., & Lagemann, R. T. (1954). Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. The Journal of Chemical Physics, 22(7), 1193-1194. [Link]

-

Ok, S., Uchiyama, N., & Kawamura, M. (2022). Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification. Forensic Science International, 337, 111366. [Link]

-

Singh, G., et al. (2008). Studies on Thermal Decomposition Mechanism of CL-20 by Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS). Journal of Hazardous Materials, 159(2-3), 630-635. [Link]

-

California Department of Industrial Relations. (2019). Sulfur Dioxide Substance Summary for PEL Advisory Committee Meeting. [Link]

-

McFarlane, J., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering, 4, 811513. [Link]

-

NIOSH. (n.d.). Table of IDLH Values. Centers for Disease Control and Prevention. [Link]

-

NIOSH. (n.d.). Immediately Dangerous To Life or Health (IDLH) Values. Centers for Disease Control and Prevention. [Link]

-

DeVore, T. C., & Gallaher, T. N. (1984). Infrared spectroscopic investigation of the reaction between thionyl chloride and nitrogen dioxide. Inorganic Chemistry, 23(21), 3506–3508. [Link]

-

U.S. Environmental Protection Agency. (2003). ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR SULFUR CHLORIDE. [Link]

-

Pacific Northwest National Laboratory. (n.d.). The Impact of Humidity, Temperature and Ultraviolet Light on the Near-Field Environmental Fate of.... [Link]

-

Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. ResearchGate. [Link]

-

McFarlane, J., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering, 4. [Link]

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

-

National Center for Biotechnology Information. (n.d.). THIONYL CHLORIDE. In Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A. [Link]

-

Gáplovský, A., et al. (2024). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. International Journal of Environmental Science and Technology, 22(10), 1-10. [Link]

Sources

- 1. westlake.com [westlake.com]

- 2. teck.com [teck.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sulfur monochloride | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. ineos.com [ineos.com]

- 9. chemtradelogistics.com [chemtradelogistics.com]

- 10. nj.gov [nj.gov]

- 11. Sulfur dioxide - IDLH | NIOSH | CDC [cdc.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. restoredcdc.org [restoredcdc.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. download.basf.com [download.basf.com]

- 17. sslc.gov [sslc.gov]

- 18. coopernatural.com [coopernatural.com]

- 19. TABLE 7-1, Regulations and Guidelines Applicable to Sulfur Dioxide - Toxicological Profile for Sulfur Dioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 21. CAS No.10025-67-9,Disulfur dichloride Suppliers,MSDS download [lookchem.com]

- 22. dir.ca.gov [dir.ca.gov]

- 23. Table of IDLH Values | NIOSH | CDC [cdc.gov]

- 24. Immediately Dangerous to Life or Health | NIOSH | CDC [cdc.gov]

- 25. epa.gov [epa.gov]

- 26. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides [frontiersin.org]

- 29. pnnl.gov [pnnl.gov]

- 30. Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride | Semantic Scholar [semanticscholar.org]

- 31. frontiersin.org [frontiersin.org]

- 32. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 33. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 34. researchgate.net [researchgate.net]

Spectroscopic Characterization of Thionyl Chloride (SOCl₂): An In-Depth Technical Guide

Introduction

Thionyl chloride (SOCl₂), a highly reactive inorganic compound, is a cornerstone reagent in synthetic chemistry, primarily utilized for the conversion of carboxylic acids and alcohols to their corresponding acyl chlorides and alkyl chlorides.[1] Its utility in the synthesis of pharmaceuticals and agrochemicals underscores the importance of stringent quality control and a thorough understanding of its molecular structure and purity. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the comprehensive analysis of thionyl chloride.

This technical guide provides an in-depth exploration of the spectroscopic data of thionyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the interpretation of its IR and NMR spectra, discuss the underlying principles that govern its spectroscopic behavior, and provide detailed protocols for sample handling and data acquisition, ensuring both scientific integrity and operational safety.

Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For thionyl chloride, a non-linear molecule with Cₛ symmetry, all six of its fundamental vibrational modes are active in both IR and Raman spectroscopy.

The IR spectrum of thionyl chloride is characterized by strong absorptions corresponding to the stretching and bending of its S=O and S-Cl bonds. The positions of these bands are sensitive to the electronic environment and geometry of the molecule.

Interpretation of the IR Spectrum

The principal absorption bands in the IR spectrum of thionyl chloride and their corresponding vibrational assignments are summarized in the table below. The S=O stretching frequency is a particularly strong and characteristic absorption, appearing in a region where few other functional groups absorb.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~1250 | ν(S=O) stretch | Strong, characteristic sulfur-oxygen double bond stretch. |

| ~490 | νₐₛ(S-Cl) asymmetric stretch | Strong absorption due to the out-of-phase stretching of the two S-Cl bonds. |

| ~450 | νₛ(S-Cl) symmetric stretch | Weaker absorption from the in-phase stretching of the S-Cl bonds. |

| ~345 | δ(S=O) bend (in-plane) | Bending vibration of the S=O bond within the Cl-S-Cl plane. |

| ~285 | δ(S-Cl) wag | Wagging motion of the S-Cl₂ group. |

| ~195 | τ(torsion) | Twisting motion of the Cl-S-Cl plane relative to the S=O bond. |

Note: The exact frequencies may vary slightly depending on the phase (gas, liquid) and the spectrometer.

Causality in IR Spectral Features

The high frequency of the S=O stretching vibration is a direct consequence of the strong double bond character between sulfur and oxygen. The electronegativity difference between sulfur and oxygen leads to a significant bond dipole, resulting in a strong absorption in the IR spectrum. The symmetric and asymmetric stretches of the S-Cl bonds arise from the coupling of the two individual S-Cl bond vibrations.

Visualizing the Vibrational Modes

The fundamental vibrational modes of thionyl chloride can be visualized to better understand the atomic motions corresponding to each IR absorption.

Caption: Conceptual representation of stretching vibrations in SOCl₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Nuclear Environment

NMR spectroscopy provides detailed information about the chemical environment of specific atomic nuclei. For thionyl chloride, the NMR-active nuclei of interest are ¹⁷O, ³³S, ³⁵Cl, and ³⁷Cl. However, the acquisition and interpretation of NMR spectra for thionyl chloride present unique challenges due to the quadrupolar nature of these nuclei.

The Challenge of Quadrupolar Nuclei

Nuclei with a spin quantum number (I) greater than 1/2, such as ¹⁷O (I=5/2), ³³S (I=3/2), ³⁵Cl (I=3/2), and ³⁷Cl (I=3/2), possess an electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient at the nucleus. In molecules with low symmetry, like thionyl chloride, this interaction leads to very efficient nuclear relaxation, resulting in extremely broad NMR signals. This line broadening can often make the signals difficult or even impossible to detect with standard NMR techniques.

¹⁷O NMR Spectroscopy

Despite being a quadrupolar nucleus, ¹⁷O NMR can provide valuable information about the S=O bond. The chemical shift of the ¹⁷O nucleus in thionyl chloride is highly sensitive to the electronic structure of the sulfinyl group.

The significant line width of the ¹⁷O signal is a direct consequence of the quadrupolar relaxation of the oxygen nucleus in the asymmetric environment of the thionyl chloride molecule.

³³S, ³⁵Cl, and ³⁷Cl NMR Spectroscopy

Obtaining high-resolution NMR spectra for the sulfur and chlorine nuclei in thionyl chloride is exceptionally challenging.

-

³³S NMR: The ³³S nucleus has a low natural abundance (0.76%) and a moderate quadrupole moment.[3][4] In the highly asymmetric environment of thionyl chloride, the ³³S signal is expected to be extremely broad, likely several kilohertz wide, making it very difficult to observe.

-

³⁵Cl and ³⁷Cl NMR: Both chlorine isotopes are quadrupolar.[5] The covalent bond to sulfur creates a significant electric field gradient at the chlorine nuclei, leading to very rapid quadrupolar relaxation and consequently, extremely broad signals that are generally not observable with conventional high-resolution NMR spectrometers.

The difficulty in obtaining sharp NMR signals for these nuclei is a key piece of "field-proven insight." It informs the analytical chemist that other techniques, such as IR spectroscopy or mass spectrometry, may be more practical for routine characterization of thionyl chloride.

Experimental Protocols: Ensuring Data Integrity and Safety

The reactive and corrosive nature of thionyl chloride necessitates meticulous sample handling and specific experimental setups for both IR and NMR spectroscopy.

Safety Precautions

Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases, including sulfur dioxide and hydrogen chloride.[6][7][8] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles. An eyewash station and safety shower must be readily accessible.

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation:

-